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molecular formula CBrN B587521 Cyanogen bromide-13C CAS No. 70610-98-9

Cyanogen bromide-13C

Cat. No. B587521
M. Wt: 106.914
InChI Key: ATDGTVJJHBUTRL-OUBTZVSYSA-N
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Patent
US07091228B2

Procedure details

The procedure used was similar to that reported in J. Med. Chem. 40:811–818, 1997. A solution of 1,2-diamino-4,5-difluorobenzene (500 mg, 3.47 mmol) in water (5 mL) was cooled to 0° C. and then treated with a solution of cyanogen bromide (0.83 mL, 4.16 mmol, 5 M in acetonitrile) and solid sodium bicarbonate (583 mg, 6.94 mmol). The solution was stirred at rt overnight and was then concentrated in vacuo. The dark residue was suspended in ethanol and heated at reflux for 15 minutes. The hot suspension was filtered, rinsing with hot ethanol, and the filtrate was concentrated in vacuo to afford 5,6-difluoro-1H-benzimidazol-2-amine (580 mg, 59%), which was used in the next step without further purification. LC-MS m/z 170.2 (MH+), ret. time 0.85 min; 1H NMR (300 MHz, DMSO-d6) δ 6.30 (br s, 2H), 7.06 (dd, 2H), 10.79 (br s, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.83 mL
Type
reactant
Reaction Step Two
Quantity
583 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[NH2:10].[N:11]#[C:12]Br.C(=O)(O)[O-].[Na+]>O>[F:8][C:6]1[C:5]([F:9])=[CH:4][C:3]2[NH:10][C:12]([NH2:11])=[N:1][C:2]=2[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC1=C(C=C(C(=C1)F)F)N
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.83 mL
Type
reactant
Smiles
N#CBr
Name
Quantity
583 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The hot suspension was filtered
WASH
Type
WASH
Details
rinsing with hot ethanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC2=C(NC(=N2)N)C=C1F
Measurements
Type Value Analysis
AMOUNT: MASS 580 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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